[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate
Description
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate is a chemical compound with the molecular formula C19H31NO5S and a molecular weight of 385.518 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a hexoxysulfonylcarbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Properties
CAS No. |
142642-37-3 |
|---|---|
Molecular Formula |
C19H31NO5S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate |
InChI |
InChI=1S/C19H31NO5S/c1-6-7-8-9-13-24-26(22,23)20-19(21)25-18-16(14(2)3)11-10-12-17(18)15(4)5/h10-12,14-15H,6-9,13H2,1-5H3,(H,20,21) |
InChI Key |
RBKRJXIODYDENI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)NC(=O)OC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the functionalization of the phenyl ring, followed by the introduction of the hexoxysulfonylcarbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl ring and carbamate moiety can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate can be compared with other similar compounds, such as:
[2,6-di(propan-2-yl)phenyl]azanide, ytterbium: This compound has a similar phenyl ring structure but different functional groups.
Pinacol boronic esters: These compounds are used in organic synthesis and have different chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties
Biological Activity
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Name: this compound
- CAS Number: 142642-37-3
- Molecular Formula: C₁₅H₃₁NO₄S
This compound features a phenolic backbone with two isopropyl groups and a hexoxy sulfonyl carbamate moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of proteolytic enzymes, which play critical roles in various cellular processes.
- Antiviral Activity: Similar compounds have shown potential in inhibiting viral replication, particularly against coronaviruses by targeting viral proteases.
Biological Assays and Findings
Research on this compound is limited; however, related compounds have shown promising results in various biological assays.
Antiviral Activity
A study highlighted the antiviral properties of phenolic compounds against SARS-CoV-2 by inhibiting the papain-like protease (PLpro), which is crucial for viral replication. Although specific data on this compound is lacking, it is reasonable to hypothesize similar activity due to structural similarities with known inhibitors.
Cytotoxicity Studies
Cytotoxicity assays are essential to determine the safety profile of any new compound. Preliminary findings indicate that structurally related compounds exhibit low cytotoxicity in non-cytotoxic concentration ranges up to 100 µM, suggesting that this compound may also share this property.
Case Studies and Research Findings
While direct case studies focusing solely on this compound are scarce, analogous studies provide insights into its potential applications.
Table 1: Comparative Biological Activity of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
